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Compound of Interest

Compound Name:
8-Desmethoxy-8-fluoro

Moxifloxacin

Cat. No.: B029483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 8-
Desmethoxy-8-fluoro Moxifloxacin, a derivative of the fourth-generation fluoroquinolone

antibiotic, Moxifloxacin. The replacement of the 8-methoxy group with a fluorine atom

significantly influences the molecule's electronic environment, which is reflected in its Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document outlines the

expected spectral characteristics, detailed experimental protocols for acquiring this data, and

logical workflows for structural elucidation.

Predicted Spectroscopic Data
While specific experimental data for 8-Desmethoxy-8-fluoro Moxifloxacin is not widely

published, we can predict the key spectral features based on the known data of Moxifloxacin

and other fluoroquinolone analogs.

Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 8-
Desmethoxy-8-fluoro Moxifloxacin. These predictions are based on the analysis of related

fluoroquinolone structures and the known effects of fluorine substitution on the quinolone core.

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Desmethoxy-8-fluoro Moxifloxacin
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 8.6 - 8.8 s -

H-5 7.7 - 7.9 d ~9

Cyclopropyl-H 1.0 - 1.4, 3.5 - 3.7 m -

Diazabicyclo-nonane

ring protons
1.8 - 4.2 m -

-COOH >14 br s -

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Desmethoxy-8-fluoro Moxifloxacin

Carbon Predicted Chemical Shift (δ, ppm)

C=O (Ketone) 175 - 178

-COOH 165 - 168

Quinolone Ring Carbons 105 - 160

C-F 140 - 160 (with ¹JCF coupling)

Diazabicyclo-nonane ring carbons 25 - 60

Cyclopropyl carbons 8 - 12, 35 - 40

Predicted Mass Spectrometry Fragmentation
The molecular formula for 8-Desmethoxy-8-fluoro Moxifloxacin is C₂₀H₂₁F₂N₃O₃, with a

monoisotopic mass of 389.1551 g/mol .[1] Electrospray ionization (ESI) in positive mode is

expected to produce a prominent protonated molecule [M+H]⁺ at m/z 390.1629. The

fragmentation pattern is predicted to be similar to that of Moxifloxacin, with characteristic losses

of small molecules.

Table 3: Predicted Key Mass Fragments for 8-Desmethoxy-8-fluoro Moxifloxacin
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m/z Predicted Fragment Description

390.1629 [M+H]⁺ Protonated molecule

370.1523 [M+H - HF]⁺ Loss of hydrogen fluoride

346.1518 [M+H - CO₂]⁺ Loss of carbon dioxide

328.1412 [M+H - H₂O - CO₂]⁺
Sequential loss of water and

carbon dioxide

261.0881 Quinolone core fragment

Fragmentation of the

diazabicyclo-nonane side

chain

Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and Mass

Spectrometry data for 8-Desmethoxy-8-fluoro Moxifloxacin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and potentially ¹⁹F NMR spectra for the structural elucidation of 8-
Desmethoxy-8-fluoro Moxifloxacin.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

Dissolve approximately 5-10 mg of 8-Desmethoxy-8-fluoro Moxifloxacin in 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

The choice of solvent may affect the chemical shifts of exchangeable protons.[2]

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a standard 5 mm NMR tube.
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Data Acquisition Parameters:

¹H NMR:

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

Spectral width: Approximately 16 ppm.

Acquisition time: 2-3 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 16 or higher for good signal-to-noise ratio.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral width: Approximately 220 ppm.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or higher due to the low natural abundance of ¹³C.

¹⁹F NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: Sufficient to cover the expected chemical shift range of aromatic and

aliphatic fluorine.

Proton decoupling may be applied to simplify the spectra.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase correct the spectra.

Perform baseline correction.

Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 8-Desmethoxy-8-
fluoro Moxifloxacin.

Instrumentation:

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of 8-Desmethoxy-8-fluoro Moxifloxacin at a concentration of

approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture

compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for

positive ion mode).

Data Acquisition Parameters:

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Mass Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Source Temperature: 100-120 °C.
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Desolvation Temperature: 250-350 °C.

Collision Energy (for MS/MS): Ramp the collision energy (e.g., 10-40 eV) to obtain a

comprehensive fragmentation spectrum. Select the protonated molecule [M+H]⁺ as the

precursor ion.

Data Analysis:

Identify the protonated molecule [M+H]⁺ in the full scan mass spectrum.

Analyze the tandem mass (MS/MS) spectrum to identify characteristic fragment ions.

Propose fragmentation pathways based on the observed neutral losses and the structure of

the molecule. The fragmentation of Moxifloxacin often involves losses of HF, H₂O, and CO₂.

[3][4]

Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis and the predicted

fragmentation pathway of 8-Desmethoxy-8-fluoro Moxifloxacin.
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Caption: Experimental workflow for the spectral analysis of 8-Desmethoxy-8-fluoro
Moxifloxacin.
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Caption: Predicted ESI-MS/MS fragmentation pathway for 8-Desmethoxy-8-fluoro
Moxifloxacin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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